molecular formula C7H10N2O3 B8573184 3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol CAS No. 54126-96-4

3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol

Cat. No.: B8573184
CAS No.: 54126-96-4
M. Wt: 170.17 g/mol
InChI Key: YRDPGBRDUTZTFI-UHFFFAOYSA-N
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Description

3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol is a chemical compound with the molecular formula C7H10N2O3 . This molecule features a pyrimidine heterocycle, a privileged structure in medicinal chemistry, linked via an ether bond to a propane-1,2-diol (propylene glycol-like) chain. The pyrimidine ring is a known pharmacophore found in a vast array of bioactive molecules and approved drugs, often contributing to activities such as antiviral and anticancer effects . The presence of the diol group enhances the molecule's solubility and provides handles for further chemical derivatization, making it a valuable bifunctional synthetic intermediate. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules, particularly in the development of potential nucleoside analogues or other pharmaceutical candidates where the pyrimidine moiety is critical for target binding. The primary value of this compound lies in its application in organic synthesis and drug discovery research programs. It is strictly for use in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled environment.

Properties

CAS No.

54126-96-4

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-pyrimidin-2-yloxypropane-1,2-diol

InChI

InChI=1S/C7H10N2O3/c10-4-6(11)5-12-7-8-2-1-3-9-7/h1-3,6,10-11H,4-5H2

InChI Key

YRDPGBRDUTZTFI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Pyrimidine and phenyl substituents enhance electronic interactions (e.g., π-stacking in drug targets), while alkyl chains (e.g., 13-methylhexadecyl) improve lipid solubility for membrane-associated applications .
  • Methoxy Positioning: Para-methoxy groups (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) stabilize polymers via hydrogen bonding, whereas ortho-methoxy groups (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol) enhance chiral recognition in separations .
  • Steric Effects : Bulky groups like naphthyl improve enantioselectivity by restricting molecular rotation in chiral cages .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility/State Key Applications
This compound C₇H₉N₂O₃ 185.16 g/mol Likely polar (theoretical) Medicinal chemistry
3-(2-ethylhexyloxy)propane-1,2-diol C₁₁H₂₄O₃ 204.31 g/mol Liquid; lipophilic Cosmetic surfactant
3-(diphenylphosphorylmethoxy)propane-1,2-diol C₁₆H₁₉O₄P 306.29 g/mol Solid; polar Catalysis or chelation
3-(3-(decyloxy)-2-hydroxypropoxy)propane-1,2-diol C₁₆H₃₄O₆ 334.44 g/mol Surfactant properties Green polymer synthesis

Key Trends :

  • Lipophilicity : Longer alkyl chains (e.g., decyloxy) increase surfactant efficacy, while aromatic groups (e.g., pyrimidinyl) enhance polarity for drug solubility .
  • Solid vs. Liquid State: Methoxy-substituted derivatives (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) solidify due to intermolecular hydrogen bonding, whereas branched alkyl analogs (e.g., 3-(2-ethylhexyloxy)propane-1,2-diol) remain liquid .

Preparation Methods

Protection and Activation of Propane-1,2-diol

Propane-1,2-diol contains two hydroxyl groups, necessitating selective protection to avoid undesired side reactions. Common protecting groups include tert-butyldimethylsilyl (TBDMS) or acetyl derivatives. For instance, silylation of the primary hydroxyl group using TBDMS-Cl in the presence of imidazole yields 2-(tert-butyldimethylsilyloxy)propane-1-ol. The remaining secondary hydroxyl is then converted to a mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.

Nucleophilic Substitution with Pyrimidin-2-ol

Pyrimidin-2-ol, with a pKa of ~8.5, is deprotonated using bases such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or THF). The resulting pyrimidin-2-olate attacks the activated propane-1,2-diol derivative, displacing the leaving group to form the ether bond. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) yields the target compound.

Table 1: Williamson Ether Synthesis Conditions

StepReagents/ConditionsYield (%)
ProtectionTBDMS-Cl, imidazole, DMF, 0°C85–90
ActivationMsCl, Et3N, CH2Cl2, rt78–82
CouplingPyrimidin-2-ol, NaH, THF, 60°C65–70
DeprotectionTBAF, THF, rt90–95

Mitsunobu Reaction: Reductive Etherification

The Mitsunobu reaction offers an alternative pathway by directly coupling two alcohols via redox chemistry, avoiding the need for pre-activated intermediates. This method is particularly advantageous for sterically hindered substrates.

Mechanism and Regioselectivity

In the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD), propane-1,2-diol reacts with pyrimidin-2-ol through a concerted SN2 mechanism. The reaction proceeds via a phosphonium intermediate, with DEAD serving as an oxidizing agent. Regioselectivity is governed by the relative acidity of the hydroxyl groups; the secondary hydroxyl of propane-1,2-diol (pKa ~16–17) is less acidic than pyrimidin-2-ol (pKa ~8.5), favoring coupling at the pyrimidine oxygen.

Table 2: Mitsunobu Reaction Optimization

ParameterOptimal ConditionYield (%)
SolventTHF or DMF70–75
Temperature0°C to rt68–72
Stoichiometry1.2 eq PPh3, 1.2 eq DEAD75–80

Epoxide Ring-Opening: Glycidol Derivatives

Epoxide ring-opening by nucleophiles provides a high-yielding route to ethers. For this synthesis, glycidol (2,3-epoxypropan-1-ol) serves as the electrophilic partner.

Synthesis of Glycidol

Glycidol is prepared via epoxidation of allyl alcohol using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The resulting epoxide is highly reactive toward nucleophilic attack.

Ring-Opening with Pyrimidin-2-olate

In basic conditions (e.g., NaOH in ethanol), pyrimidin-2-olate attacks the less substituted carbon of glycidol, yielding this compound after workup. This method avoids protection/deprotection steps but requires careful control of reaction pH to prevent epoxide polymerization.

Table 3: Epoxide Ring-Opening Parameters

ConditionDetailsYield (%)
BaseNaOH, EtOH80–85
Temperature50°C78–82
Reaction Time12–16 h85–88

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitations
WilliamsonHigh regioselectivityMulti-step, protection required
MitsunobuDirect coupling, no leaving groupsCostly reagents, stoichiometry
EpoxideSingle-step, high yieldGlycidol synthesis complexity

Experimental Considerations and Challenges

  • Regioselectivity : Ensuring reaction at the secondary hydroxyl of propane-1,2-diol requires strategic protection in Williamson and Mitsunobu methods.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively isolates the product, with final purity confirmed via HPLC.

  • Scalability : The Mitsunobu reaction’s reliance on stoichiometric reagents limits industrial application, whereas epoxide ring-opening offers better scalability .

Q & A

Q. How can NMR spectroscopy be optimized to characterize this compound?

  • Methodology : Use ¹H and ¹³C NMR at high field strength (e.g., 600 MHz) to resolve overlapping signals from the pyrimidine ring and diol backbone. Assign peaks using 2D techniques (COSY, HMBC) to confirm connectivity, as demonstrated for 3-((13-methylhexadecyl)oxy)propane-1,2-diol . For example, HMBC correlations between pyrimidine protons and the adjacent ether oxygen can validate the structure.

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 6.5–7.4). Stability studies should include accelerated degradation under heat (40–60°C) and light exposure. Related diols show hygroscopic tendencies; thus, storage under inert gas (N₂/Ar) is advised .

Advanced Research Questions

Q. How do computational methods (DFT, TD-DFT) predict the electronic properties of this compound?

  • Methodology : Perform geometry optimization and frontier molecular orbital (FMO) analysis using B3LYP/6-311++G(d,p) basis sets. Compare calculated dipole moments, polarizability, and hyperpolarizability with experimental data. For example, DFT studies on 3-(2-methoxyphenoxy)propane-1,2-diol revealed strong agreement between theoretical and experimental IR/Raman spectra, highlighting active sites for electrophilic substitution .

Q. What strategies resolve contradictions in bioactivity data for pyrimidine-substituted diols?

  • Methodology : Re-evaluate assay conditions (e.g., cell line specificity, metabolite interference) and compound purity (HPLC >95%). For analogs like 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol, discrepancies in cytotoxicity may arise from stereochemistry or impurities in the thioether linkage . Use LC-MS to verify structural integrity.

Q. How can this compound be functionalized for polymer synthesis, and what are its copolymerization kinetics?

  • Methodology : Modify the diol’s hydroxyl groups via esterification or urethane formation. For example, diols with methoxyphenoxy substituents were copolymerized with diisocyanates to form polyurethanes, with reaction kinetics monitored by FTIR (disappearance of -NCO peaks at ~2270 cm⁻¹) . Adjust monomer feed ratios to control crosslinking density and thermal stability (TGA/DSC).

Q. What regulatory challenges apply to this compound under REACH or pharmacopeial standards?

  • Methodology : Review ECHA’s Lead Registrants List for analogous diols (e.g., 3-(dodecyloxy)propane-1,2-diol) to identify required toxicity and ecotoxicity data . Ensure residual solvents meet ICH Q3C limits (e.g., <5000 ppm for Class 3 solvents) .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for pyrimidine-diol derivatives?

  • Methodology : Synthesize analogs with variations in the pyrimidine ring (e.g., 4-amino, 5-fluoro substituents) and diol chain length. Assess biological activity (e.g., enzyme inhibition) using dose-response curves (IC₅₀) and molecular docking to identify critical interactions .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

  • Methodology : Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization. Validate linearity (R² >0.99), LOQ (<1 ng/mL), and recovery rates (>85%) in biological fluids, referencing protocols for similar diols .

Contradictions and Limitations

  • Synthetic Yield vs. Purity : Higher reaction temperatures may improve yield but risk side reactions (e.g., epoxide ring-opening by water). Use low-temperature conditions with anhydrous solvents to mitigate this .
  • Computational vs. Experimental Data : Discrepancies in hyperpolarizability values may arise from solvent effects in DFT calculations; include implicit solvent models (e.g., PCM) for accuracy .

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